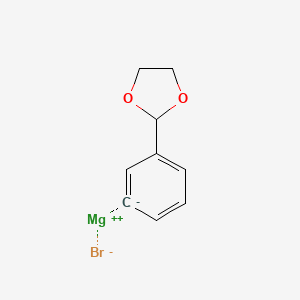

3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

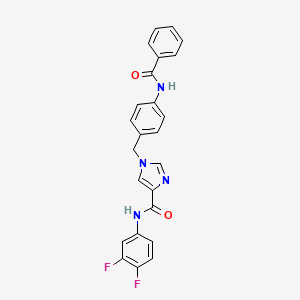

3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide, also known as DioxPhenMgBr, is an important reactive Grignard reagent used in organic synthesis. It’s a solution that contains 3M phenylmagnesium bromide in diethyl ether . It can act as a strong acid and Lewis acid .

Synthesis Analysis

The synthesis of this compound involves the use of Grignard reagents . It can be used to prepare 3-[11C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [11C]SN-38 . SN-38 is 7-ethyl-10-hydroxy camptothecin .Molecular Structure Analysis

The molecular formula of this compound is C9H9BrMgO2. Its molecular weight is 253.378. The IUPAC name is bromo [3- (1,3-dioxolan-2-yl)phenyl]magnesium .Chemical Reactions Analysis

As a Grignard reagent, this compound can undergo addition reaction with many unsaturated functional groups . The phenyl group can displace halide from other organic compounds .Physical and Chemical Properties Analysis

The physical form of this compound is a solution . It is stored in a refrigerator . It is shipped at room temperature .Applications De Recherche Scientifique

Synthesis of Aldehydes

3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is utilized in the synthesis of aldehydes. An improved route for the synthesis of 2-phenyl-1,3-dioxolan from phenylmagnesium bromide and 2-alkoxy-1,3-dioxolans has been established, offering considerable yields compared to diethyl acetals from ethyl orthoformate (Houghton & Morgan, 1980).

Chelating Ortho Esters and Dithio-Ortho Esters Reactivity

This compound shows enhanced reactivity with chelating ortho esters and dithio-ortho esters towards Grignard reagents. The reactivity is substantially faster when the 2-alkoxy group acts as a chelating system for magnesium(II) (Houghton & Dunlop, 1990).

Coordination Nucleophilic Exchange

The reaction of 1,3-dioxolans with vinylmagnesium bromide (VEMB) involves coordinate nucleophilic exchange. This occurs via a cyclic mechanism involving an “acetal-magnesium bromide complex” (Trofimov et al., 1966).

Asymmetric Synthesis

It's used in the asymmetric synthesis of 2-(1,3-dioxolan-4-yl)piperidines, involving the stereoselective addition of vinylmagnesium bromide to N-(3-butenyl)imines. This method was employed for the first asymmetric synthesis of dexoxadrol (Etayo et al., 2010).

Complex Formation in Reactions with Grignard Reagent

1,3-Dioxolanes convert magnesium bromide in ether solutions of ethylmagnesium bromide into insoluble associates, forming three-component complexes. The composition of these complexes varies based on reactant structure and reaction conditions (Atavin et al., 1968).

Antimycotic Properties

1-[[2-Aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, synthesized from phenylacetyl bromides or 1-(phenylacetyl)imidazoles, exhibit in vitro activity against dermatophytes, yeast, and other fungi, and also show good activity against Candida albicans in vivo (Heeres & van Cutsem, 1981).

Asymmetric Negishi Cross-Couplings

It plays a role in nickel-catalyzed asymmetric Negishi cross-couplings of racemic secondary allylic chlorides with alkylzincs. This process is significant in the synthesis of complex organic compounds (Lou & Fu, 2011).

Safety and Hazards

3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is classified as a dangerous substance. It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness . It is suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is a Grignard reagent . Grignard reagents are known to react with a wide range of functional groups, including carbonyl groups in aldehydes, ketones, and esters . Therefore, the primary targets of this compound are likely to be molecules containing these functional groups.

Mode of Action

Grignard reagents, including this compound, are strong nucleophiles and bases . They can attack electrophilic carbon atoms that are present in polar bonds in molecules such as carbonyl compounds . This results in the formation of a new carbon-carbon bond, effectively adding a new carbon group to the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific target molecules in the reaction. Given its reactivity with carbonyl compounds, it could potentially be involved in modifying metabolic pathways that involve these compounds .

Pharmacokinetics

As a grignard reagent, it is likely to be highly reactive and unstable, and thus unlikely to have favorable pharmacokinetic properties for drug delivery .

Result of Action

The result of the action of this compound would be the formation of a new molecule with a modified carbon skeleton . This could potentially alter the function of the target molecule, depending on the nature of the modification .

Action Environment

The action of this compound, like other Grignard reagents, is highly sensitive to environmental conditions . It is typically prepared and used under anhydrous conditions, as it reacts violently with water . It also requires a polar aprotic solvent, such as diethyl ether or tetrahydrofuran, for its preparation . These factors can significantly influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

magnesium;2-phenyl-1,3-dioxolane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-2,4-5,9H,6-7H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNKNXUZKITQST-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrMgO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)

![(5-Bromofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2887526.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2887527.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887528.png)

![7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2887529.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2887537.png)

![N-(3-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887539.png)